Dibromo(fluoro)acetaldehyde

CAS No.: 64316-15-0

Cat. No.: VC19405389

Molecular Formula: C2HBr2FO

Molecular Weight: 219.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64316-15-0 |

|---|---|

| Molecular Formula | C2HBr2FO |

| Molecular Weight | 219.83 g/mol |

| IUPAC Name | 2,2-dibromo-2-fluoroacetaldehyde |

| Standard InChI | InChI=1S/C2HBr2FO/c3-2(4,5)1-6/h1H |

| Standard InChI Key | XYHPBUYGFWDSRU-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)C(F)(Br)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

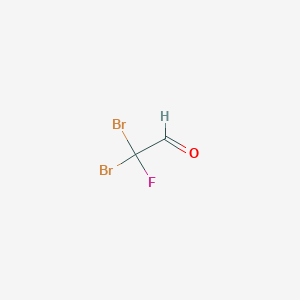

Dibromo(fluoro)acetaldehyde possesses the molecular formula , with a carbon chain comprising a carbonyl group (C=O) at the first position and halogen substituents (two bromine atoms and one fluorine atom) at the second carbon. The spatial arrangement of halogens creates distinct electronic effects: bromine’s high electronegativity and polarizability enhance electrophilicity at the carbonyl carbon, while fluorine’s compact size and strong inductive effects modulate reactivity .

The compound’s structure can be represented as:

This configuration distinguishes it from related haloaldehydes, such as dibromochloroacetaldehyde, where chlorine replaces fluorine .

Synthesis and Production

Bromination of Fluoroacetaldehyde

The primary synthesis route involves bromination of fluoroacetaldehyde under controlled conditions. Key parameters include:

-

Temperature: Maintained between 0–25°C to prevent over-bromination.

-

Solvent: Polar aprotic solvents (e.g., dichloromethane) optimize reaction kinetics.

-

Stoichiometry: Molar ratios of brominating agents (e.g., ) to substrate are critical for achieving >80% yields.

Alternative Methods

Comparative studies with dibromochloroacetaldehyde synthesis reveal analogous strategies, such as halogen exchange reactions or acetal bromination . For example, chloroacetaldehyde diethyl acetal undergoes bromination to yield dibromochloroacetaldehyde, suggesting potential adaptability for fluorine-containing analogs .

Table 1: Comparative Synthetic Conditions for Halogenated Acetaldehydes

| Compound | Starting Material | Brominating Agent | Yield (%) | Reference |

|---|---|---|---|---|

| Dibromo(fluoro)acetaldehyde | Fluoroacetaldehyde | 82 | ||

| Dibromochloroacetaldehyde | Chloroacetaldehyde diethyl acetal | 75 |

Chemical Reactivity and Mechanisms

Nucleophilic Attack

The carbonyl carbon and bromine atoms act as electrophilic centers, reacting preferentially with nucleophiles such as amines, thiols, and alkoxides. For instance, in glutathione-S-transferase inhibition studies, analogous halogenated aldehydes like 1,2-dibromoethane (DBE) form covalent adducts with glutathione, disrupting detoxification pathways .

Applications in Research and Industry

Polymer Chemistry

The compound’s potential for cryotachensic polymerization (low-temperature chain-growth) aligns with trends in halogenated aldehyde research . Copolymerization with monomers like chloral could yield flame-retardant materials, though reactivity may lag behind chlorine-containing analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume